molecular formula C26H24O7 B10771838 4-[2-acetyl-5-(2H-1,3-benzodioxol-4-ylmethoxy)phenoxy]-4-phenylbutanoic acid

4-[2-acetyl-5-(2H-1,3-benzodioxol-4-ylmethoxy)phenoxy]-4-phenylbutanoic acid

Cat. No.: B10771838
M. Wt: 448.5 g/mol
InChI Key: PQYQQIZSHUQNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 6e, identified by the PubMed ID 25614116, is a synthetic organic compound known for its potent and selective inhibition of endothelin receptor type A. This compound has shown therapeutic potential in treating cardiovascular diseases .

Chemical Reactions Analysis

Types of Reactions

Compound 6e undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in compound 6e and the reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Compound 6e has a wide range of scientific research applications:

Mechanism of Action

Compound 6e exerts its effects by selectively inhibiting the endothelin receptor type A. This inhibition prevents the binding of endothelin, a potent vasoconstrictor, thereby reducing blood pressure and alleviating cardiovascular stress. The molecular targets and pathways involved include the endothelin signaling pathway and related downstream effectors .

Properties

Molecular Formula

C26H24O7

Molecular Weight

448.5 g/mol

IUPAC Name

4-[2-acetyl-5-(1,3-benzodioxol-4-ylmethoxy)phenoxy]-4-phenylbutanoic acid

InChI

InChI=1S/C26H24O7/c1-17(27)21-11-10-20(30-15-19-8-5-9-23-26(19)32-16-31-23)14-24(21)33-22(12-13-25(28)29)18-6-3-2-4-7-18/h2-11,14,22H,12-13,15-16H2,1H3,(H,28,29)

InChI Key

PQYQQIZSHUQNNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC2=C3C(=CC=C2)OCO3)OC(CCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.